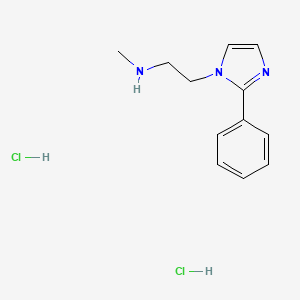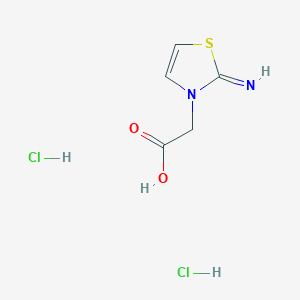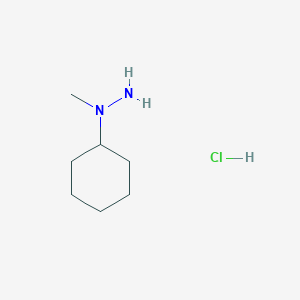
Ácido (3-(2-(Dimetilamino)etoxi)fenil)borónico
Descripción general
Descripción
“(3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C10H16BNO3 . It is a type of organoboron compound, which are highly valuable building blocks in organic synthesis . The most important application of these compounds is in the Suzuki–Miyaura coupling .
Molecular Structure Analysis
The molecular structure of “(3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid” consists of a phenyl ring attached to a boronic acid group and a dimethylaminoethoxy group . The molecular weight of this compound is 209.05 g/mol .
Chemical Reactions Analysis
Boronic acids, including “(3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid”, are known for their role in the Suzuki–Miyaura coupling reaction . This reaction is a type of carbon-carbon bond-forming reaction that occurs between an organoboron compound and an organic halide in the presence of a palladium catalyst .
Aplicaciones Científicas De Investigación
Reacciones de Acoplamiento Cruzado de Suzuki-Miyaura
Ácido (3-(2-(Dimetilamino)etoxi)fenil)borónico: es un reactivo valioso en las reacciones de acoplamiento cruzado de Suzuki-Miyaura (SM) . Esta reacción es un pilar en la química orgánica, permitiendo la formación de enlaces carbono-carbono mediante el acoplamiento cruzado de reactivos organoborados con haluros. El acoplamiento SM es conocido por sus condiciones suaves y tolerancia a varios grupos funcionales, lo que lo convierte en una opción ideal para sintetizar moléculas orgánicas complejas.
Síntesis de Efectores Proteínicos
Este compuesto está involucrado en la síntesis de diferentes efectores proteínicos, que son moléculas que modulan la actividad de las proteínas. Por ejemplo, se puede usar para crear moduladores de la proteína de la neurona motora de supervivencia, lo que es significativo en el contexto de la investigación sobre la atrofia muscular espinal .
Desarrollo de Activadoras de Glucoquinasa
La glucoquinasa es una enzima que juega un papel crucial en el metabolismo de la glucosa. El ácido (3-(2-(Dimetilamino)etoxi)fenil)borónico sirve como reactante en el desarrollo de activadoras de glucoquinasa, que tienen aplicaciones terapéuticas potenciales en el tratamiento de la diabetes mediante la regulación de los niveles de azúcar en sangre .
Creación de Éteres Arílicos
Los éteres arílicos son una clase de compuestos orgánicos con aplicaciones de amplio espectro, incluidas las farmacéuticas y la ciencia de los materiales. Este derivado del ácido borónico se utiliza en la síntesis de éteres arílicos que actúan como inhibidores de la enoil-ACP reductasa de Bacillus anthracis, una enzima fundamental para la supervivencia de la bacteria responsable del ántrax .
Reacciones Catalizadas por Paladio
El compuesto es un actor clave en varias reacciones catalizadas por paladio. Estas incluyen las reacciones de acoplamiento de Mizoroki-Heck y Suzuki-Miyaura catalizadas por nanopartículas de paladio, que son cruciales para crear estructuras orgánicas complejas con alta precisión .
Aminación Intramolecular Catalizada por Rodio
Otra aplicación significativa es en las reacciones de aminación intramolecular catalizada por rodio. Este proceso es esencial para construir heterociclos que contienen nitrógeno, que son estructuras centrales en muchos productos farmacéuticos .
Mecanismo De Acción
Target of Action
The primary target of (3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent in this process .
Mode of Action
In the SM coupling reaction, (3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by (3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid is the SM coupling reaction . This reaction results in the formation of a new carbon-carbon bond, which is a crucial step in many organic synthesis processes . The compound’s role as an organoboron reagent in this process influences the overall reaction conditions and the properties of the final product .
Pharmacokinetics
For instance, boronic acids are generally stable, readily prepared, and environmentally benign , which may influence their bioavailability.
Result of Action
The primary molecular effect of (3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid’s action is the formation of a new carbon-carbon bond via the SM coupling reaction . This can lead to the synthesis of various organic compounds, including modulators of survival motor neuron protein, glucokinase activators, and aryl ethers for use as Bacillus anthracis enoyl-ACP reductase inhibitors .
Action Environment
The action of (3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid can be influenced by various environmental factors. For instance, the compound is water-soluble , which means it may spread in water systems and its action can be influenced by the presence and characteristics of water in its environment . Additionally, the reaction conditions, such as temperature and the presence of other reagents, can also affect the compound’s efficacy and stability .
Propiedades
IUPAC Name |
[3-[2-(dimethylamino)ethoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO3/c1-12(2)6-7-15-10-5-3-4-9(8-10)11(13)14/h3-5,8,13-14H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTFOKNUWHUDNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCN(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride](/img/structure/B1388285.png)

![[(1'-Methyl-1,4'-bipiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine tetrahydrochloride](/img/structure/B1388287.png)
![[2-(2-Fluoro-phenyl)-ethyl]-(2-methoxy-benzyl)-amine hydrochloride](/img/structure/B1388291.png)

![N-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperidin-4-amine hydrochloride](/img/structure/B1388296.png)

![3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrochloride](/img/structure/B1388299.png)

![[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride](/img/structure/B1388301.png)
![Furan-2-carboxylic acid {2-[(pyridin-3-ylmethyl)-amino]-ethyl}-amide dihydrobromide](/img/structure/B1388303.png)



